

Application Notes and Protocols: Oleanane as a Chemical Tracer in Paleoclimatology

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Compound of Interest

Compound Name: Oleanane

Cat. No.: B1240867

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleanane, a pentacyclic triterpenoid, serves as a significant biomarker in paleoclimatology and petroleum geochemistry. Its primary utility lies in its origin from angiosperms (flowering plants), making it a valuable tracer for the proliferation of terrestrial higher plants, particularly from the Cretaceous period onwards. The abundance and distribution of **oleanane** in sedimentary records can provide insights into the age of source rocks, the depositional environment, and the input of terrestrial organic matter, which are often linked to broader paleoclimatic and paleoenvironmental conditions.

These application notes provide a comprehensive overview of the use of **oleanane** as a chemical tracer, including detailed experimental protocols for its analysis and data interpretation for paleoclimatological studies.

Principle and Applications

Oleanane is a diagenetic product of β -amyrin and other pentacyclic triterpenoids, which are abundant in the epicuticular waxes of many angiosperms. The presence of **oleanane** in sediments and petroleum almost certainly indicates a Cretaceous or younger origin, coinciding with the evolutionary radiation of flowering plants.^[1]

Key Applications:

- Age-Diagnostic Marker: The **Oleanane** Index, a ratio of **oleanane** to the ubiquitous microbial biomarker C30 hopane, is a key parameter for dating source rocks and oils to the Cretaceous or Tertiary periods.[2]
- Terrestrial Input Indicator: Elevated concentrations of **oleanane** suggest a significant contribution of terrestrial organic matter to the sediment, often associated with deltaic or near-shore depositional environments.[3][4]
- Paleoenvironmental Reconstruction: Changes in **oleanane** concentrations within a sedimentary sequence can reflect shifts in vegetation, proximity to land, and potentially, climatic conditions that favored the proliferation of angiosperms.
- Oil-Source Rock Correlation: The presence and abundance of **oleanane** can be used to correlate crude oils with their source rocks.[1]

Data Presentation: Quantitative Interpretation

The primary quantitative measure used in **oleanane** analysis is the **Oleanane** Index (OI). It is calculated as the ratio of the peak areas of 18 α (H)-**oleanane** and 18 β (H)-**oleanane** to the peak area of C30 17 α (H),21 β (H)-hopane in the m/z 191 mass chromatogram.

Oleanane Index (OI) = [18 α (H)-**Oleanane** + 18 β (H)-**Oleanane**] / [18 α (H)-**Oleanane** + 18 β (H)-**Oleanane** + C30 $\alpha\beta$ -hopane][5]

The interpretation of the **Oleanane** Index is summarized in the table below:

Oleanane Index (OI) Value	Interpretation	Geological Period Indicated	Depositional Environment Implied
> 0.2	Significant input from angiosperms.	Tertiary	Marine deltaic
< 0.2	Minor or no significant input from angiosperms.	Cretaceous or older	Often indicative of a more open marine setting
0.03 - 0.30	Variable input, potentially Late Cretaceous to younger.	Late Cretaceous to Tertiary	Mixed marine and terrestrial influence
0.32 - 1.03	Strong terrestrial input from angiosperms.	Tertiary	Terrestrial, deltaic

Note: These are general guidelines, and interpretation should be supported by other geochemical and geological data.

Experimental Protocols

The analysis of **oleanane** from sediment or rock samples involves a multi-step process of extraction, fractionation, and instrumental analysis.

Sample Preparation and Extraction

This protocol outlines the extraction of total lipid extracts (TLE) from sediment samples.

Materials and Reagents:

- Freeze-dried and homogenized sediment sample
- Dichloromethane (DCM), analytical grade
- Methanol (MeOH), analytical grade

- Ultrasonic bath
- Centrifuge and centrifuge tubes
- Round-bottom flasks
- Rotary evaporator

Procedure:

- Weigh approximately 10-20 g of the dried and homogenized sediment sample into a clean glass extraction thimble or a large glass test tube.
- Add a solvent mixture of DCM:MeOH (9:1 v/v) to the sample at a ratio of approximately 3:1 (solvent volume to sample weight).
- Place the sample in an ultrasonic bath and sonicate for 30 minutes. Ensure the bath temperature does not exceed 30°C to prevent degradation of biomarkers.
- After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the solvent from the sediment residue.
- Carefully decant the supernatant (the solvent extract) into a clean round-bottom flask.
- Repeat the extraction process (steps 2-5) on the sediment residue two more times to ensure complete extraction of the lipids.
- Combine all the solvent extracts in the round-bottom flask.
- Concentrate the total lipid extract (TLE) using a rotary evaporator at a temperature of 35°C until the solvent volume is reduced to approximately 1-2 mL.

Fractionation by Column Chromatography

The TLE is fractionated to separate the saturated hydrocarbons (which include **oleanane** and hopanes) from other lipid classes.

Materials and Reagents:

- Activated silica gel (deactivated with 5% water)
- Glass chromatography column
- Hexane, analytical grade
- Dichloromethane (DCM), analytical grade
- Methanol (MeOH), analytical grade
- Anhydrous sodium sulfate

Procedure:

- Prepare a chromatography column by packing a glass column with a small plug of glass wool at the bottom, followed by a slurry of activated silica gel in hexane. Top the silica gel with a small layer of anhydrous sodium sulfate.
- Pre-elute the column with hexane to ensure proper packing and to remove any potential contaminants.
- Carefully load the concentrated TLE (from step 8 of the extraction protocol) onto the top of the column.
- Elute the Saturated Hydrocarbon Fraction: Add hexane to the column and collect the eluate. This fraction will contain the n-alkanes, hopanes, and **oleanane**. The volume of hexane required will depend on the column dimensions but is typically around 2-3 column volumes.
- Elute the Aromatic Hydrocarbon Fraction (Optional): Add a mixture of DCM:hexane (e.g., 1:1 v/v) to the column and collect the eluate in a separate flask.
- Elute the Polar Fraction (Optional): Add a mixture of DCM:MeOH (e.g., 9:1 v/v) to the column and collect the eluate in a third flask.
- Concentrate the saturated hydrocarbon fraction using a rotary evaporator and then under a gentle stream of nitrogen to a final volume of approximately 100 μL .

GC-MS Analysis

The saturated hydrocarbon fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify **oleanane** and hopanes.

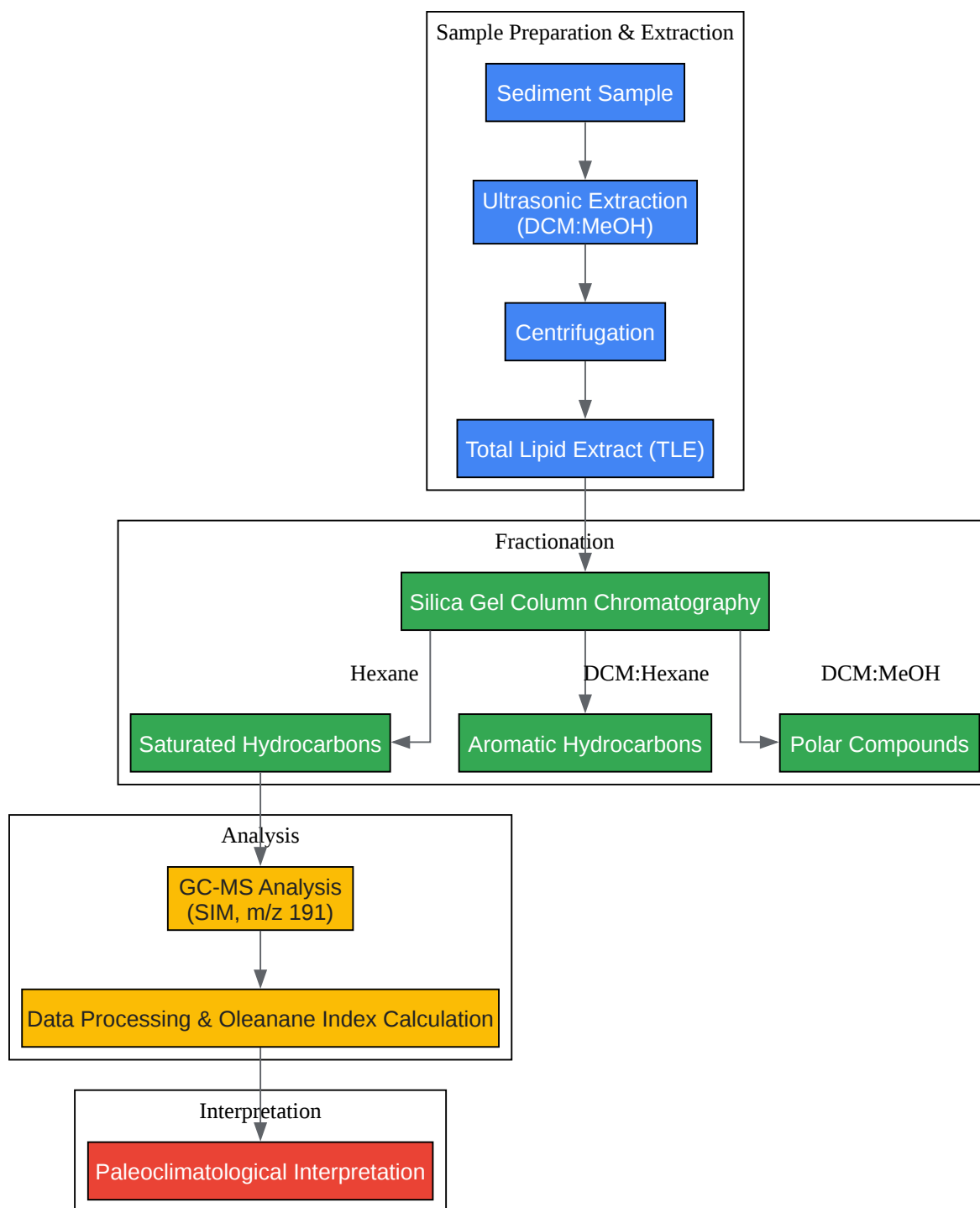
Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of operating in Selected Ion Monitoring (SIM) mode.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 280-300°C.
- Oven Temperature Program:
 - Initial temperature: 40-70°C, hold for 2 minutes.
 - Ramp to 300-320°C at a rate of 4-6°C/min.
 - Hold at final temperature for 15-20 minutes.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor:
 - m/z 191: Characteristic fragment ion for hopanes and **oleanane**.
 - m/z 217 and 218: Characteristic fragment ions for steranes (for additional paleoenvironmental information).

Data Analysis:

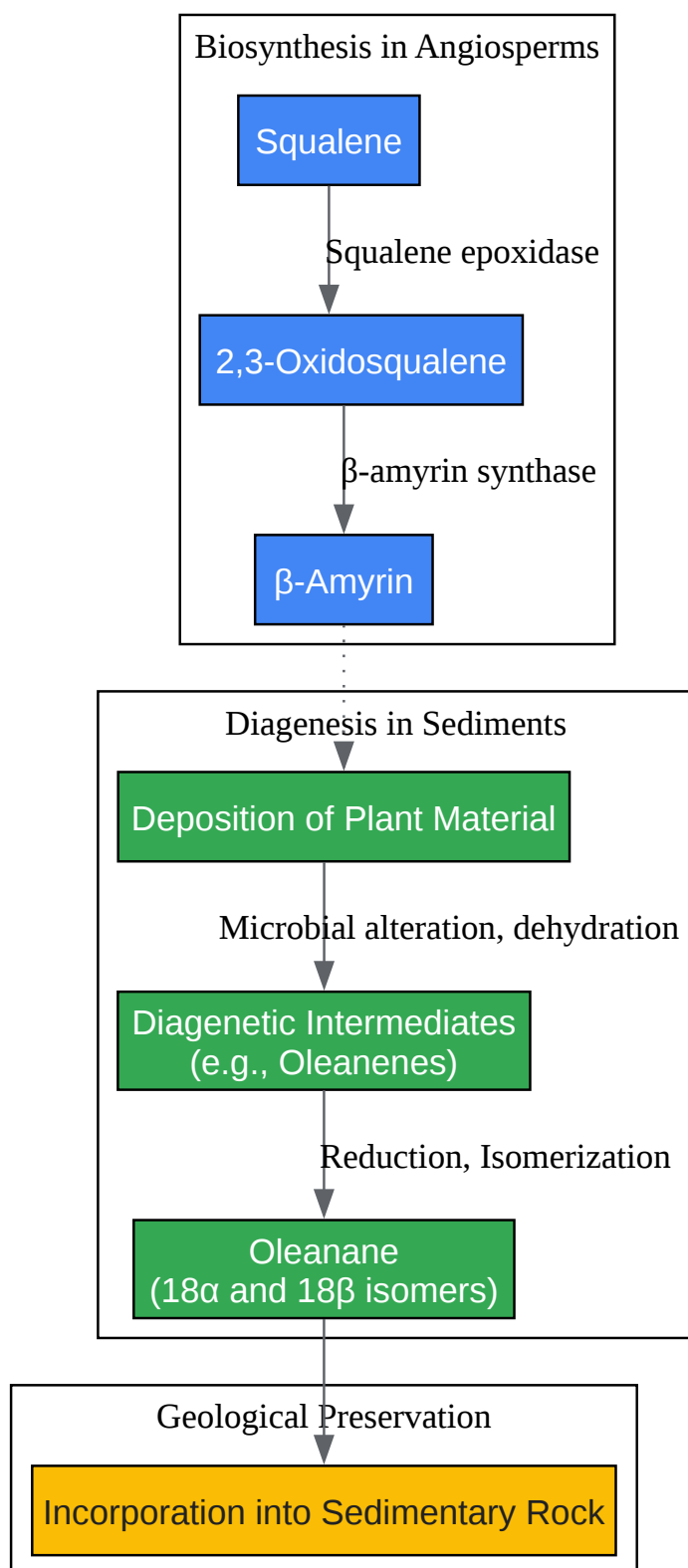
- Identify the peaks for 18 α (H)-**oleanane**, 18 β (H)-**oleanane**, and C30 17 α (H),21 β (H)-hopane in the m/z 191 mass chromatogram based on their retention times relative to known standards.
- Integrate the peak areas of the identified compounds.
- Calculate the **Oleanane** Index using the formula provided in Section 3.

Mandatory Visualizations



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Caption: Experimental workflow for the analysis of **oleanane** from sediment samples.



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Caption: Biogeochemical pathway of **oleanane** formation and preservation.

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- To cite this document: BenchChem. [Application Notes and Protocols: Oleanane as a Chemical Tracer in Paleoclimatology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240867#use-of-oleanane-as-a-chemical-tracer-in-paleoclimatology]

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